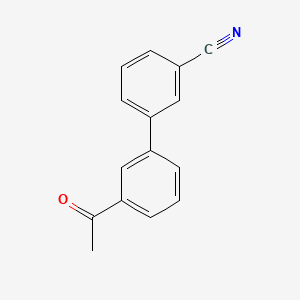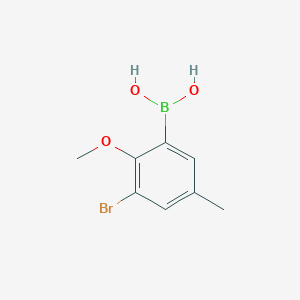
3-Bromo-5-methyl-2-propoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-2-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H14BBrO3 and its molecular weight is 272.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cross-Coupling Reactions
3-Bromo-5-methyl-2-propoxyphenylboronic acid has been utilized in various cross-coupling reactions to synthesize complex molecular structures. For instance, it has been used in the palladium-catalyzed Suzuki cross-coupling reaction to create novel thiophene derivatives with significant electronic effects on their properties. These derivatives have been studied for their pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities, showing potential medicinal applications (Ikram et al., 2015).
Synthesis of Fluoropyridines and Pyridones
The compound has played a crucial role in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These molecules have been generated through a two-step Suzuki reaction involving aryl iodides and heteroaryl boronic acids. This synthetic route has proven to be versatile and efficient, offering a pathway to a wide array of substituted pyridines and pyridones (Sutherland & Gallagher, 2003).
Multikilogram-Scale Synthesis
The compound has also been involved in the multikilogram-scale synthesis of complex molecules. For example, it has been a key component in a Suzuki coupling approach to synthesize a biphenyl carboxylic acid derivative. This process demonstrates the scalability and utility of the compound in industrial applications, showing its capacity to participate in reactions leading to significant quantities of the target product (Ennis et al., 1999).
Novel Pyridine-Based Derivatives
The compound's role extends to the efficient synthesis of novel pyridine-based derivatives. A study illustrated the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, further highlighting the compound's utility in forming structurally diverse and potentially biologically active molecules (Ahmad et al., 2017).
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the suzuki reaction, a type of cross-coupling reaction, to form biaryl compounds. These compounds are prevalent in pharmaceuticals and are known to interact with various biochemical pathways.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methyl-2-propoxyphenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation of reversible covalent bonds by boronic acids. Additionally, the presence of other molecules can influence the compound’s interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methyl-2-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme interactions and protein modifications. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or modify enzyme activity . These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific kinases, leading to altered phosphorylation states of proteins and subsequent changes in cell signaling . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . The compound’s ability to bind to active sites of enzymes and modify their activity is a key aspect of its biochemical function. Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity, leading to changes in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where the compound is continuously present. In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of this compound are crucial for its biochemical activity and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
(3-bromo-5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCLUBYCOQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401464 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-02-8 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





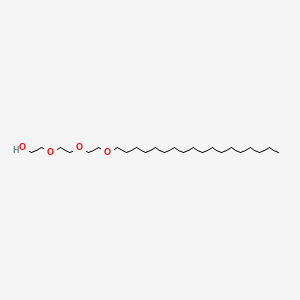
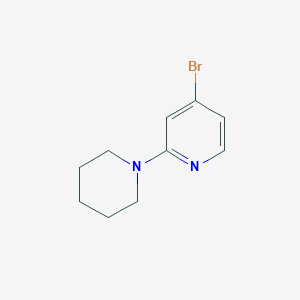

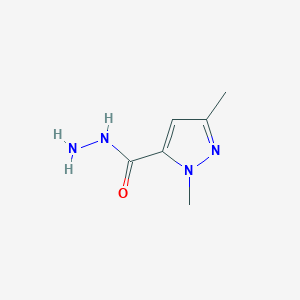
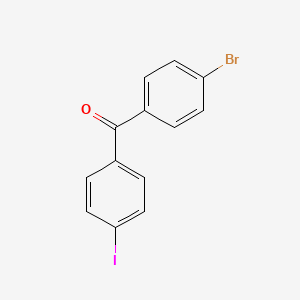
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
